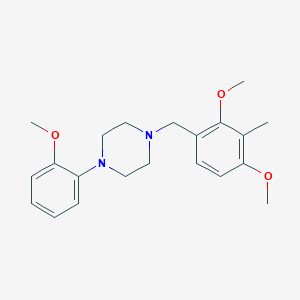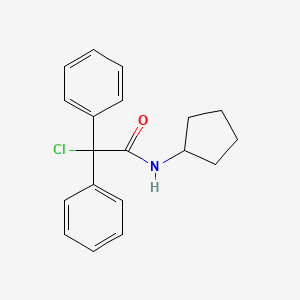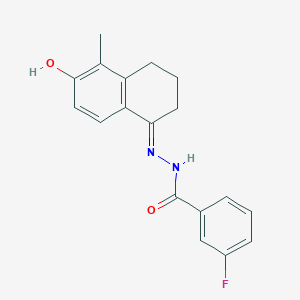![molecular formula C20H17Cl2N5O B6122217 N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-3,4-dichlorobenzamide](/img/structure/B6122217.png)
N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-3,4-dichlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-3,4-dichlorobenzamide, commonly known as DPBA, is a synthetic compound that has gained attention in the scientific community for its potential applications in the field of cancer research. DPBA belongs to the class of benzamide derivatives and has been found to exhibit promising anticancer properties.
作用機序
The exact mechanism of action of DPBA is not fully understood. However, it is believed that DPBA exerts its anticancer effects by inhibiting the activity of certain enzymes that are essential for cancer cell survival. DPBA has been found to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and cell division.
Biochemical and Physiological Effects:
DPBA has been found to have a number of biochemical and physiological effects. In addition to its anticancer properties, DPBA has been found to have anti-inflammatory effects and to be capable of reducing oxidative stress. DPBA has also been found to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using DPBA in lab experiments is its potent anticancer properties. DPBA has been found to be effective against a wide range of cancer cell lines, making it a useful tool for studying the mechanisms of cancer cell death. However, one limitation of using DPBA in lab experiments is its potential toxicity. DPBA has been found to be toxic to normal cells at high concentrations, which can make it difficult to study its effects in vivo.
将来の方向性
There are several potential future directions for research on DPBA. One area of interest is the development of DPBA analogs with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the use of DPBA in combination with other anticancer agents to enhance its efficacy. Finally, there is a need for further research on the mechanisms of action of DPBA and its effects on normal cells.
合成法
DPBA can be synthesized using a multi-step process that involves the reaction of aniline with 2,4-dimethyl-6-nitropyrimidine followed by reduction with palladium on carbon to yield the intermediate product. This intermediate product is then reacted with 3,4-dichlorobenzoyl chloride to obtain DPBA.
科学的研究の応用
DPBA has been extensively studied for its potential use as an anticancer agent. In vitro studies have shown that DPBA has potent cytotoxic effects against a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. DPBA has also been found to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
3,4-dichloro-N-[(Z)-N'-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamimidoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N5O/c1-12-10-13(2)24-19(23-12)27-20(25-15-6-4-3-5-7-15)26-18(28)14-8-9-16(21)17(22)11-14/h3-11H,1-2H3,(H2,23,24,25,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBCJHNTYCQSAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(NC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/NC2=CC=CC=C2)\NC(=O)C3=CC(=C(C=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-phenylcarbamimidoyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

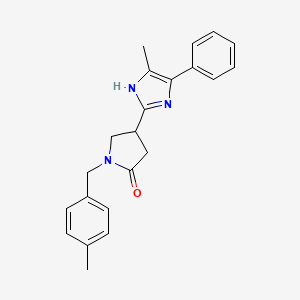
![3-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}sulfonyl)pyridine](/img/structure/B6122139.png)
![4-{1-[(3,4-dimethylphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole](/img/structure/B6122155.png)
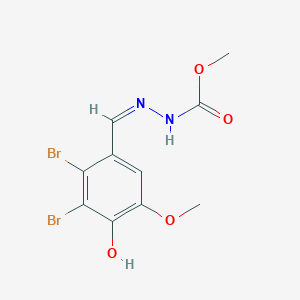
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B6122160.png)
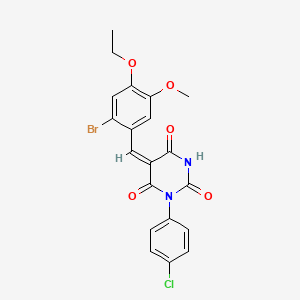
![2-{[2-(3-bromophenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B6122192.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)tetrahydro-2-furancarboxamide](/img/structure/B6122194.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-[1-(3-phenoxypropanoyl)-4-piperidinyl]propanamide](/img/structure/B6122202.png)
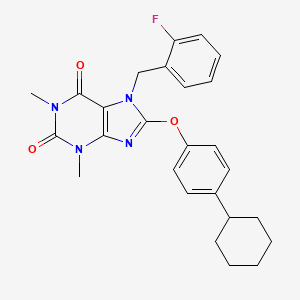
![1-[2-methoxy-5-({[(5-methyl-2-thienyl)methyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6122211.png)
